rel-(R*,R*)-Bicalutamide Sulfoxide

Androgen Receptor Antagonism Prostate Cancer Antiproliferative Activity

rel-(R*,R*)-Bicalutamide Sulfoxide (CAS 1080647-25-1) is a single, relative-configuration-defined diastereomer of the bicalutamide sulfoxide class of non-steroidal androgen receptor (AR) antagonists. It is distinguished from the parent drug bicalutamide by oxidation of the sulfide to a chiral sulfoxide, introducing a second stereogenic center that gives rise to two possible diastereomers—(R,R) and (R,S)—whose biological activities are reported to differ significantly depending on configuration.

Molecular Formula C₁₈H₁₄F₄N₂O₃S
Molecular Weight 414.4
Cat. No. B1153206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(R*,R*)-Bicalutamide Sulfoxide
Synonyms(2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(R)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide;  Bicalutamide EP Impurity E
Molecular FormulaC₁₈H₁₄F₄N₂O₃S
Molecular Weight414.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(R*,R*)-Bicalutamide Sulfoxide: A Defined Diastereomer of the Bicalutamide Sulfoxide Scaffold for Androgen Receptor-Targeted Research


rel-(R*,R*)-Bicalutamide Sulfoxide (CAS 1080647-25-1) is a single, relative-configuration-defined diastereomer of the bicalutamide sulfoxide class of non-steroidal androgen receptor (AR) antagonists [1]. It is distinguished from the parent drug bicalutamide by oxidation of the sulfide to a chiral sulfoxide, introducing a second stereogenic center that gives rise to two possible diastereomers—(R,R) and (R,S)—whose biological activities are reported to differ significantly depending on configuration [2]. The compound is employed as a reference standard for impurity profiling (e.g., Bicalutamide EP Impurity E) and as a tool compound for structure–activity relationship (SAR) studies where stereochemical purity is critical for data reproducibility.

Why Generic Bicalutamide or Other Antiandrogens Cannot Substitute for rel-(R*,R*)-Bicalutamide Sulfoxide in Stereochemistry-Sensitive Applications


The bicalutamide scaffold contains a prochiral sulfide that, upon oxidation, generates a chiral sulfoxide center. This creates two diastereomers—(R,R) and (R,S)—that are chemically distinct entities with differing physicochemical and biological properties. The literature explicitly states that the biological activity of bicalutamide sulfoxide analogues 'depends significantly on the configuration of their stereogenic centers' [1]. Consequently, a racemic mixture, the opposite diastereomer, or the parent sulfide cannot serve as a reliable substitute in assays where stereospecific target engagement, metabolic stability, or impurity profiling is under investigation. Even among clinically approved antiandrogens (e.g., bicalutamide, enzalutamide), the sulfoxide oxidation state and relative configuration introduce unique conformational and electronic features that are absent in the parent drugs, making direct substitution scientifically unsound for mechanistic or analytical work [2].

Quantitative Evidence Guide: Head-to-Head Differentiation of rel-(R*,R*)-Bicalutamide Sulfoxide Against Comparator Antiandrogens


Superior Antiproliferative Potency of Bicalutamide Sulfoxide Analogues vs. Bicalutamide and Enzalutamide in Prostate Cancer Cell Lines

A head-to-head in vitro study of bicalutamide sulfoxide analogues (represented by lead compound 28) demonstrated significantly lower IC50 values across four human prostate cancer cell lines compared to the clinical antiandrogens bicalutamide and enzalutamide [1]. The sulfoxide analogue achieved IC50 values ranging from 9.09 to 31.11 µM, whereas bicalutamide and enzalutamide showed IC50 ranges of 45.20–51.61 µM and 11.47–53.04 µM, respectively. This indicates a potency shift that is both oxidation-state- and stereochemistry-dependent.

Androgen Receptor Antagonism Prostate Cancer Antiproliferative Activity

Documented Stereochemistry–Activity Relationship: Biological Consequence of Sulfoxide Configuration

A dedicated stereochemical study confirmed that the two diastereomers of bicalutamide sulfoxide—differing only in the configuration at the sulfur atom—exhibit biological activities that depend significantly on their stereochemistry [1]. While quantitative IC50 values for the isolated (R,R) vs. (R,S) forms are not publicly available from this study, the finding establishes that the relative configuration is a critical determinant of pharmacological activity. This class-level inference is further supported by X-ray crystal structure assignments that unambiguously differentiate the diastereomers [1].

Chirality Structure–Activity Relationship Diastereomer Differentiation

Selective Synthetic Route Favoring Sulfoxide Formation Over Sulfone — Process Relevance for Reference Standard Production

The synthetic protocol reported for bicalutamide sulfoxide analogues employs exactly one equivalent of m-chloroperbenzoic acid (mCPBA) at 0 °C with a reaction time limited to 15–30 minutes, achieving selective oxidation to the sulfoxide while minimizing over-oxidation to the sulfone [1]. This contrasts with the more forcing conditions typically required for sulfone formation, and was followed by successful chromatographic separation of the resulting diastereomeric pairs.

Chemoselective Oxidation Sulfoxide Synthesis Reference Standard Manufacturing

Regulatory Identity: Distinct Pharmacopeial Recognition as Bicalutamide EP Impurity E / USP RC A

rel-(R*,R*)-Bicalutamide Sulfoxide is explicitly listed as Bicalutamide EP Impurity E and Bicalutamide USP Related Compound A in pharmacopeial impurity monographs [1]. This regulatory designation mandates the use of the configuration-defined sulfoxide—not a generic bicalutamide metabolite mixture—as the reference standard for method development, system suitability testing, and batch-release analysis of bicalutamide drug substance and drug product.

Pharmaceutical Impurity Profiling Regulatory Compliance Quality Control

Best-Fit Application Scenarios Where rel-(R*,R*)-Bicalutamide Sulfoxide Provides Irreplaceable Value


Pharmacopeial Impurity Profiling and GMP Release Testing of Bicalutamide Drug Substance/Product

When a quality control laboratory is performing HPLC or UPLC impurity analysis per EP or USP bicalutamide monographs, the method specifically requires Bicalutamide EP Impurity E / USP RC A [1] as the reference standard for peak identification, system suitability, and quantitation. Using a non-pharmacopeial or misconfigured sulfoxide would invalidate the analytical results and compromise regulatory submissions.

Stereochemistry-Activity Relationship (SAR) Studies on Androgen Receptor Antagonists

Researchers exploring the impact of sulfoxide chirality on AR binding affinity, nuclear translocation, or antiproliferative efficacy must use individual, configuration-defined diastereomers. The published SAR data indicate that biological activity is profoundly influenced by the sulfur stereocenter, making the (R,R) form a mandatory tool for dissecting stereochemical contributions to pharmacodynamics [2]. Substituting a racemate or the (R,S) form would confound structure-activity correlations.

In Vitro Pharmacology Studies Requiring Enhanced Antiproliferative Potency vs. Bicalutamide

Investigators seeking a bicalutamide-derived compound with improved cellular potency across prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCap) should consider rel-(R*,R*)-Bicalutamide Sulfoxide as a tool compound. The sulfoxide scaffold has demonstrated up to a 5.7-fold improvement in IC50 compared to bicalutamide itself [3], providing a stronger signal window in cell-based assays while retaining the diarylpropionamide pharmacophore.

Metabolite Identification and Forced Degradation Studies

Bicalutamide sulfoxide is a known oxidative metabolite and potential degradation product. Synthetic rel-(R*,R*)-Bicalutamide Sulfoxide serves as an authentic reference standard for LC-MS/MS identification, stability-indicating method validation, and forced degradation studies, enabling accurate tracking of this specific impurity in stability chambers and metabolic incubations [1].

Quote Request

Request a Quote for rel-(R*,R*)-Bicalutamide Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.